N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is an organic compound with the molecular formula C12H14N2O3. This compound is characterized by the presence of a methoxyphenyl group and an oxadiazole ring, which are linked to a butanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves the reaction of 4-methoxybenzonitrile with hydrazine hydrate to form 4-(4-methoxyphenyl)-1,2,5-oxadiazole. This intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-1,2,5-oxadiazol-3-yl]butanamide.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling . The oxadiazole ring is also known to interact with DNA and proteins, potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
4-methoxyphenylthiazole-2-amine: Contains a thiazole ring instead of an oxadiazole ring.
N-(3-methoxyphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide: Contains a thiazolidine ring and a thienyl group.
Uniqueness
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of the methoxyphenyl group and the oxadiazole ring makes this compound particularly interesting for research in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H15N3O3 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide |
InChI |
InChI=1S/C13H15N3O3/c1-3-4-11(17)14-13-12(15-19-16-13)9-5-7-10(18-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,16,17) |
InChI Key |
PHQJREXAHZSGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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